N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide
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Overview
Description
N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an octadec-9-en-1-ylamino group attached to a propyl chain, which is further linked to a D-gluconamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide typically involves a multi-step process. One common method starts with the preparation of the octadec-9-en-1-ylamine, which is then reacted with a propylating agent to form the intermediate N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)amine. This intermediate is subsequently reacted with D-gluconic acid or its derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to precisely control reaction parameters like temperature, pressure, and pH, ensuring consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of new amide or ester derivatives.
Scientific Research Applications
N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in cell signaling and membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport. Additionally, the compound may interact with specific proteins or enzymes, modulating their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Dimethylamino)propyl)hexadecanamide: Similar in structure but with a dimethylamino group instead of the octadec-9-en-1-ylamino group.
N-(2-Hydroxypropyl)-3-trimethylammonium chitosan chloride: Contains a quaternary ammonium group and is used for its antimicrobial properties.
Uniqueness
N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide is unique due to its specific combination of functional groups, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in the formulation of surfactants and emulsifiers.
Properties
CAS No. |
93980-74-6 |
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Molecular Formula |
C27H54N2O6 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-[[(Z)-octadec-9-enyl]amino]propyl]hexanamide |
InChI |
InChI=1S/C27H54N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-20-18-21-29-27(35)26(34)25(33)24(32)23(31)22-30/h9-10,23-26,28,30-34H,2-8,11-22H2,1H3,(H,29,35)/b10-9-/t23-,24-,25+,26-/m1/s1 |
InChI Key |
LCRAWTITTNMLAM-JMFVFQDWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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